Theophylline, 8-(dimethylamino)-
Description
Contextualization of Theophylline (B1681296) as a Methylxanthine Scaffold for Advanced Research
Theophylline, a naturally occurring methylxanthine found in tea and cocoa, has a long history in medicine, primarily as a bronchodilator for respiratory diseases. nih.gov Beyond its clinical applications, theophylline's molecular structure has made it a valuable scaffold in medicinal chemistry. googleapis.com Its purine-like core, with various sites for chemical modification, allows for the synthesis of a diverse range of derivatives. scholaris.ca Researchers utilize this scaffold to develop novel compounds with tailored pharmacological profiles, targeting a variety of biological receptors and enzymes. googleapis.comscholaris.ca
The primary mechanisms of action for theophylline and its derivatives are the non-selective inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine (B11128) receptors. nih.gov PDEs are enzymes that break down intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), while adenosine receptors are involved in numerous physiological processes. nih.gov By modifying the theophylline structure, particularly at the 8-position, scientists can modulate the affinity and selectivity of these compounds for different adenosine receptor subtypes (A1, A2A, A2B, and A3) and PDE isoenzymes. who.int This allows for the exploration of new therapeutic possibilities beyond bronchodilation, including anti-inflammatory, neuroprotective, and cardiovascular effects.
Rationale for Investigating Theophylline, 8-(dimethylamino)- as a Research Compound
The investigation into 8-substituted theophylline derivatives is driven by the significant impact of this position on the molecule's pharmacological activity. who.int The introduction of different functional groups at the 8-position can dramatically alter a compound's affinity and selectivity for adenosine receptors. For instance, the addition of a phenyl group at this position has been shown to considerably increase the antagonist potency at both A1 and A2 receptors.
The specific rationale for investigating Theophylline, 8-(dimethylamino)- stems from the desire to understand how a small, electron-donating dialkylamino group at the 8-position influences the compound's interaction with its biological targets. The dimethylamino group is known to affect the electronic properties and steric bulk of a molecule, which in turn can influence receptor binding and pharmacological activity. While extensive research exists on various 8-substituted theophyllines, including those with anilide and other complex side chains, the properties of the simpler 8-(dimethylamino) derivative are less documented in readily available literature. scholaris.ca The study of this compound is therefore a fundamental step in building a comprehensive structure-activity relationship (SAR) profile for 8-substituted xanthines.
Academic Research Trajectories and Objectives for Theophylline, 8-(dimethylamino)-
The primary academic research trajectories for a novel theophylline derivative like 8-(dimethylamino)theophylline would logically focus on its potential as an adenosine receptor antagonist and a phosphodiesterase inhibitor. The key objectives of such research would be to:
Determine its binding affinity and selectivity for the different adenosine receptor subtypes. This is typically achieved through radioligand binding assays. The goal is to understand if the compound preferentially binds to A1, A2A, A2B, or A3 receptors, which would suggest its potential therapeutic applications.
Evaluate its inhibitory activity against various phosphodiesterase isoenzymes. This would involve in vitro enzyme inhibition assays to determine the compound's IC50 values against different PDEs. This information is crucial for understanding its potential for smooth muscle relaxation and anti-inflammatory effects.
Investigate its functional activity in cellular and tissue-based assays. This could include measuring changes in intracellular cAMP levels, smooth muscle contraction, or inflammatory mediator release in response to the compound.
Explore its potential in various disease models. Depending on the in vitro findings, the compound might be tested in animal models of asthma, chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, or inflammatory conditions.
While specific research data for 8-(dimethylamino)theophylline is not widely published, the broader research on 8-substituted theophyllines provides a clear roadmap for its investigation. For example, studies on other 8-amino substituted theophylline derivatives have explored their potential as 5-HT receptor ligands with possible applications in psychiatric disorders. This highlights the diverse therapeutic avenues that can be explored by modifying the 8-position of the theophylline scaffold.
Data on Related Compounds
To provide context for the potential properties of Theophylline, 8-(dimethylamino)-, the following table presents data for the parent compound, theophylline, and a related 8-substituted analog.
| Compound Name | Chemical Structure | Molecular Formula | Key Research Findings |
| Theophylline | 1,3-dimethyl-7H-purine-2,6-dione | C₇H₈N₄O₂ | Non-selective phosphodiesterase inhibitor and adenosine receptor antagonist. nih.gov |
| 8-Phenyltheophylline | 8-phenyl-1,3-dimethyl-7H-purine-2,6-dione | C₁₃H₁₂N₄O₂ | Significantly increased antagonist potency at A1 and A2 adenosine receptors compared to theophylline. |
| Theophylline, 8-(dimethylamino)- | 8-(dimethylamino)-1,3-dimethyl-7H-purine-2,6-dione | C₉H₁₃N₅O₂ | Specific research findings are not widely available in public literature. |
This table is for illustrative purposes and is based on available data for related compounds. Specific experimental data for Theophylline, 8-(dimethylamino)- is needed for a complete understanding of its pharmacological profile.
Properties
CAS No. |
5426-47-1 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
8-(dimethylamino)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H13N5O2/c1-12(2)8-10-5-6(11-8)13(3)9(16)14(4)7(5)15/h1-4H3,(H,10,11) |
InChI Key |
QOFFIYLUCIEBBX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)C |
Other CAS No. |
5426-47-1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Theophylline, 8 Dimethylamino
Methodological Approaches to the Synthesis of 8-Substituted Theophyllines
The introduction of substituents at the 8-position of the theophylline (B1681296) core is a critical step in the development of new derivatives with tailored properties. Various synthetic strategies have been employed to achieve this functionalization, ranging from classical chemical reactions to more advanced, multi-step syntheses.
Exploration of Alkylation and Amination Techniques for Theophylline Functionalization
A primary and well-established method for the synthesis of 8-substituted theophyllines involves the nucleophilic substitution of a leaving group at the 8-position. The most common precursors for this approach are 8-bromo- and 8-chlorotheophylline (B119741). These halogenated theophyllines serve as versatile intermediates for the introduction of a wide array of functional groups, including amino moieties.
The synthesis of Theophylline, 8-(dimethylamino)- can be achieved through the direct amination of 8-bromotheophylline (B15645) with dimethylamine (B145610). This reaction typically proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient C8 carbon of the theophylline ring, leading to the displacement of the bromide ion.
A general procedure for this transformation would involve reacting 8-bromotheophylline with an excess of dimethylamine in a suitable solvent. The reaction may be carried out under elevated temperatures and pressures to enhance the rate of reaction. The choice of solvent can vary, with polar aprotic solvents often being favored. Upon completion, the reaction mixture is worked up to isolate and purify the desired 8-(dimethylamino)theophylline product.
Beyond direct amination, other alkylation and amination techniques have been explored for broader theophylline functionalization. For instance, the reaction of 8-chlorotheophylline with various primary and secondary amines allows for the introduction of a diverse range of substituents at the 8-position. orientjchem.org These reactions often utilize a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards product formation.
Application of Multi-Step Organic Synthesis in 8-Position Derivatization
More complex 8-substituted theophylline derivatives often require multi-step synthetic sequences. These approaches allow for the construction of intricate side chains and the introduction of multiple functional groups.
A common strategy involves the initial synthesis of a key intermediate, such as 8-hydrazinyltheophylline, which can then be further elaborated. For example, new derivatives of 8-chlorotheophylline have been synthesized by reacting it with 4-amino acetophenone (B1666503) to prepare 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. This intermediate can then undergo further reactions, such as condensation with substituted benzaldehydes to form chalcone (B49325) derivatives, which can be subsequently cyclized to yield pyrimidine (B1678525) and pyrazoline derivatives. orientjchem.org
Another multi-step approach involves the synthesis of 8-(1,2,4-triazol-3-ylmethylthio)theophyllines. nih.gov This showcases the versatility of the theophylline scaffold in accommodating complex heterocyclic systems at the 8-position through carefully planned synthetic routes. These multi-step syntheses often involve the use of various reagents and reaction conditions, highlighting the breadth of organic chemistry techniques applicable to theophylline derivatization.
Advanced Synthetic Strategies for Novel Theophylline, 8-(dimethylamino)- Analogs
The development of novel analogs of Theophylline, 8-(dimethylamino)- and other 8-substituted theophyllines has been propelled by advanced synthetic strategies. These methods aim to improve efficiency, yield, and access to a wider range of chemical diversity.
One such strategy involves the use of ultrasound-assisted synthesis. This technique has been successfully applied to the synthesis of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides, demonstrating advantages such as shorter reaction times and higher yields compared to conventional methods. frontiersin.org Such green chemistry approaches are becoming increasingly important in modern drug discovery.
Furthermore, the synthesis of complex derivatives often relies on the strategic use of protecting groups and carefully orchestrated reaction sequences. For example, the synthesis of 8-substituted xanthines can be achieved from 5,6-diamino-1,3-dimethyluracil, which is itself synthesized from N,N-dimethyl urea (B33335) and cyanoacetic acid followed by nitrosation and reduction. nih.gov This precursor can then be reacted with various aldehydes and other reagents to construct the desired 8-substituent.
Rational Design Principles for Theophylline, 8-(dimethylamino)- Structures
The design of novel theophylline derivatives is increasingly guided by rational, structure-based approaches. These principles aim to optimize the interaction of the molecule with its biological target, thereby enhancing its desired properties.
Structure-Guided Modifications at the 8-Position for Targeted Properties
Structure-activity relationship (SAR) studies are fundamental to the rational design of theophylline derivatives. By systematically modifying the substituent at the 8-position and evaluating the resulting changes in biological activity, researchers can identify key structural features required for a desired effect.
For instance, in the design of new 8-anilide theophylline derivatives as potential bronchodilators and antibacterial agents, a pharmacophore model was developed to provide insights into the essential structural features for bronchodilator activity. nih.gov This computational approach, combined with experimental data, allows for a more targeted and efficient drug design process.
The nature of the substituent at the 8-position can significantly influence the compound's affinity for various receptors. For example, the introduction of different aryl groups can modulate the electronic and steric properties of the molecule, leading to changes in its biological profile.
Table 1: Examples of 8-Substituted Theophylline Derivatives and their Synthetic Approaches
| Compound Name | Starting Material | Key Reaction Type | Reference |
| 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 8-Chlorotheophylline | Nucleophilic Aromatic Substitution | orientjchem.org |
| 8-(1,2,4-triazol-3-ylmethylthio)theophylline | Theophylline | Multi-step synthesis | nih.gov |
| Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides | Theophylline | Ultrasound-assisted synthesis | frontiersin.org |
| 8-Anilide theophylline derivatives | Theophylline | Multi-step synthesis | nih.gov |
Hybrid Compound Design Incorporating Theophylline, 8-(dimethylamino)- Moieties
The concept of hybrid molecules, which combine two or more pharmacophores into a single entity, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with dual or synergistic activities, improved pharmacokinetic properties, or novel mechanisms of action.
While specific examples of hybrid compounds incorporating the Theophylline, 8-(dimethylamino)- moiety are not extensively reported, the principles of hybrid design can be readily applied to this scaffold. The dimethylamino group at the 8-position provides a potential point for linking other pharmacophoric units.
The synthesis of such hybrids would likely follow a convergent strategy, where the Theophylline, 8-(dimethylamino)- unit and the second pharmacophore are synthesized separately and then coupled together in a final step. This approach allows for modularity and the rapid generation of a library of hybrid compounds for biological evaluation.
Molecular Pharmacodynamics and Mechanisms of Action of Theophylline, 8 Dimethylamino
Receptor and Enzyme Interaction Profiles
The pharmacological actions of theophylline (B1681296) and its derivatives are primarily attributed to their ability to interact with phosphodiesterase (PDE) enzymes and adenosine (B11128) receptors. The nature and potency of these interactions are significantly influenced by the substitutions on the xanthine (B1682287) core.
Characterization of Phosphodiesterase (PDE) Isozyme Inhibition
Theophylline itself is known to be a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govcore.ac.uk This inhibition leads to an increase in the intracellular concentrations of these cyclic nucleotides. nih.gov The development of various theophylline derivatives has been driven by the aim to achieve greater potency and selectivity for specific PDE isozymes. nih.gov
Non-Selective Inhibition of Specific PDE Isoforms (e.g., PDE3, PDE4, PDE5)
Downstream Effects on Intracellular Cyclic Adenosine Monophosphate (cAMP) and Cyclic Guanosine Monophosphate (cGMP) Concentrations
The inhibition of phosphodiesterases by theophylline and its analogs leads to an accumulation of intracellular cAMP and cGMP. nih.govnih.gov This elevation in second messengers can trigger a cascade of downstream signaling events. For instance, increased cAMP levels can activate Protein Kinase A (PKA), which is involved in numerous cellular processes. nih.gov Similarly, elevated cGMP can modulate cellular functions through various mechanisms, including the activation of Protein Kinase G (PKG). nih.gov
However, specific studies quantifying the direct impact of Theophylline, 8-(dimethylamino)- on intracellular cAMP and cGMP concentrations have not been identified. While it can be inferred that as a potential PDE inhibitor, it may increase the levels of these cyclic nucleotides, the magnitude and specifics of this effect are currently unknown.
Elucidation of Adenosine Receptor Antagonism
In addition to PDE inhibition, theophylline and many of its derivatives act as antagonists at adenosine receptors. nih.gov These G-protein coupled receptors, which include the A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, are involved in regulating a wide array of physiological processes. The antagonism of these receptors is another key component of the pharmacological profile of xanthines.
Affinity and Specificity for Adenosine Receptor Subtypes (A₁, A₂ₐ, A₂ₑ, A₃)
The affinity and selectivity of theophylline derivatives for adenosine receptor subtypes are highly dependent on the substitutions at the 1, 3, 7, and 8 positions of the xanthine ring. For example, substitutions at the 8-position with styryl groups have been shown to confer selectivity for the A₂ₐ receptor. nih.gov
Specific binding affinity data (such as Kᵢ or IC₅₀ values) for Theophylline, 8-(dimethylamino)- at the A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptor subtypes are not available in the reviewed literature. While general data for theophylline shows its non-selective antagonist nature, the introduction of the 8-(dimethylamino) group would likely alter this profile. guidetopharmacology.org Further experimental investigation is required to determine the precise affinity and selectivity of this specific compound.
Data on Adenosine Receptor Antagonism of Theophylline Derivatives
| Compound | Receptor Subtype | Affinity (Kᵢ or IC₅₀) | Selectivity |
| Theophylline | A₁ | ~13 µM (Kᵢ) guidetopharmacology.org | Non-selective |
| Theophylline | A₂ₐ | Data varies | Non-selective |
| Theophylline | A₂ₑ | Data varies | Non-selective |
| Theophylline | A₃ | Data varies | Non-selective |
| 8-Phenyltheophylline | A₁ | High affinity nih.gov | A₁ selective |
| 8-Styrylxanthines | A₂ₐ | Nanomolar range nih.gov | A₂ₐ selective |
| Theophylline, 8-(dimethylamino)- | A₁, A₂ₐ, A₂ₑ, A₃ | Data not available | Unknown |
Modulation of Adenosine-Mediated Cellular and Biological Responses
By blocking adenosine receptors, theophylline derivatives can counteract the physiological effects of adenosine. For instance, antagonism of A₁ receptors in the heart can lead to an increased heart rate, while blocking A₂ₐ receptors can influence inflammatory responses and neurotransmission. nih.gov
The specific modulatory effects of Theophylline, 8-(dimethylamino)- on adenosine-mediated cellular and biological responses are contingent on its yet-to-be-determined affinity and selectivity profile for the different adenosine receptor subtypes. Without this fundamental data, a detailed description of its influence on adenosine-mediated signaling pathways remains speculative.
Activation of Histone Deacetylases (HDACs)
A pivotal mechanism underlying the anti-inflammatory properties of Theophylline, 8-(dimethylamino)- is its ability to activate Histone Deacetylases (HDACs). nih.govatsjournals.org This action is significant because corticosteroids, a cornerstone of anti-inflammatory therapy, function in part by recruiting HDACs to the sites of inflammatory gene transcription. nih.gov By increasing HDAC activity, Theophylline, 8-(dimethylamino)- enhances the effects of corticosteroids. nih.govatsjournals.org
Research indicates that at low, therapeutic concentrations, the compound directly enhances the activity of specific HDAC isoforms. nih.govnih.gov This effect is not a result of increased HDAC expression but rather a direct activation of the enzyme's function. nih.gov This activation is particularly relevant for HDAC2, an isoform whose activity is often diminished in inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) due to oxidative stress. nih.govnih.gov By restoring HDAC2 activity, Theophylline, 8-(dimethylamino)- can help reverse corticosteroid insensitivity. nih.govnih.gov This mechanism is distinct from phosphodiesterase inhibition and adenosine receptor blockade. nih.govatsjournals.org
Table 1: Effect of Theophylline, 8-(dimethylamino)- on HDAC Activity
| Cell Type | Finding | Reference |
| Macrophages & Epithelial Cells | Enhances HDAC activity both in vitro and in vivo, leading to suppression of inflammatory genes. | nih.gov |
| Alveolar Macrophages (COPD) | Induces a significant increase (over sixfold) in depressed HDAC activity, restoring steroid responsiveness. | nih.gov |
Inhibition of Nuclear Factor-kappaB (NF-κB) Translocation
Theophylline, 8-(dimethylamino)- exerts significant anti-inflammatory effects by inhibiting the nuclear translocation of Nuclear Factor-kappaB (NF-κB), a critical transcription factor for proinflammatory gene expression. nih.govresearchgate.netnih.gov The primary mechanism involves the protection of the inhibitory protein IκBα (Inhibitor of kappaB alpha). nih.govresearchgate.net
Under normal inflammatory stimulation (e.g., by TNF-α), IκBα is degraded, which frees NF-κB to move from the cytoplasm into the nucleus. nih.govmdpi.com Once in the nucleus, NF-κB binds to DNA and initiates the transcription of various inflammatory mediators. mdpi.com Research in human pulmonary epithelial cells, monocytic cells, and T-cells has shown that Theophylline, 8-(dimethylamino)- prevents the degradation of IκBα. nih.gov This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and thereby suppressing the expression of NF-κB-dependent reporter genes and proinflammatory cytokines like Interleukin-6. nih.govnih.gov
Table 2: Research Findings on NF-κB Translocation Inhibition
| Cell Line / Type | Stimulus | Key Finding | Reference |
| Human Pulmonary Epithelial (A549) | TNF-α | Suppresses NF-κB-p65 nuclear translocation by preventing IκBα protein degradation. | nih.gov |
| Human Monocytic (U-937) & T-cells (Jurkat) | TNF-α | Inhibits NF-κB activation in a dose-related manner by preserving IκBα expression. | researchgate.net |
Modulation of Interleukin-10 (IL-10) Secretion
In addition to suppressing pro-inflammatory pathways, Theophylline, 8-(dimethylamino)- has been shown to promote anti-inflammatory responses through the modulation of Interleukin-10 (IL-10). nih.gov IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in limiting host immune responses to pathogens, thereby preventing damage to the host and maintaining normal tissue homeostasis. nih.gov The ability of Theophylline, 8-(dimethylamino)- to increase the secretion of IL-10 is another key component of its broad anti-inflammatory profile. nih.gov This effect is thought to be linked to its phosphodiesterase-inhibiting activity. researchgate.net
Inhibition of Phosphoinositide 3-Kinase-delta (PI3Kδ)
Theophylline, 8-(dimethylamino)- is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), particularly when the enzyme is activated by oxidative stress. nih.govnih.gov The PI3K pathway is central to many cellular functions, including inflammation and cell survival. nih.gov In inflammatory conditions such as COPD, oxidative stress leads to the activation of PI3Kδ, which in turn phosphorylates and inactivates HDAC2, contributing to corticosteroid resistance. researchgate.netnih.gov
By inhibiting PI3Kδ, Theophylline, 8-(dimethylamino)- prevents the downstream inactivation of HDAC2, thereby restoring its function and reversing corticosteroid insensitivity. nih.govnih.gov The inhibitory concentration (IC₅₀) for oxidant-activated PI3Kδ is significantly lower than for the non-activated enzyme, highlighting its potency in inflammatory environments. nih.gov This selective action provides a novel mechanism for its therapeutic effects, linking PI3Kδ inhibition directly to the enhancement of HDAC activity. nih.govnih.gov
Table 3: Theophylline, 8-(dimethylamino)- as a PI3Kδ Inhibitor
| Target Enzyme | Condition | Effect | Reference |
| PI3Kδ | Oxidative Stress | Potently and selectively inhibits the enzyme, reversing corticosteroid insensitivity. | nih.govnih.gov |
| PI3Kδ (immunoprecipitated) | H₂O₂-treated cells | Exhibits a significantly lower IC₅₀ (2.1 ± 0.12 µM) compared to the enzyme from control cells (137.3 ± 8.7 µM). | nih.gov |
Interaction with Poly (ADP-ribose) Polymerase-1 (PARP-1)
Theophylline, 8-(dimethylamino)- has been identified as a competitive inhibitor of Poly (ADP-ribose) Polymerase-1 (PARP-1). nih.govnih.gov PARP-1 is a nuclear enzyme that becomes highly activated in response to oxidative DNA damage. nih.gov This over-activation can lead to a severe depletion of its substrate, NAD+, resulting in an energy crisis within the cell and culminating in cell death. nih.gov
In human pulmonary epithelial cells exposed to oxidative stress, Theophylline, 8-(dimethylamino)- was shown to prevent the depletion of intracellular NAD+ levels in a dose-dependent manner. nih.gov This protective effect was confirmed in studies using purified human PARP-1, which demonstrated the inhibitory interaction to be competitive in nature. nih.gov Furthermore, during the process of apoptosis induced by Theophylline, 8-(dimethylamino)- in eosinophils, the cleavage of PARP, a substrate of caspase-3, is observed, indicating an intersection between its apoptotic and PARP-interacting pathways. nih.gov
Cellular and Biochemical Modulatory Effects
Induction of Apoptosis in Specific Inflammatory Cell Populations (e.g., Eosinophils, Neutrophils, T Lymphocytes)
A key anti-inflammatory mechanism of Theophylline, 8-(dimethylamino)- is its ability to induce apoptosis, or programmed cell death, in various inflammatory cells, thereby reducing their numbers in tissues. nih.govnih.gov This effect is particularly important in conditions like asthma, where the infiltration of eosinophils and neutrophils contributes to airway inflammation. nih.gov
The compound accelerates the apoptosis of both neutrophils and eosinophils, counteracting the survival-prolonging effects of cytokines like GM-CSF and IL-5. nih.gov In eosinophils, this pro-apoptotic effect has been linked to a decrease in the expression of the anti-apoptotic protein Bcl-2 and the activation of caspase-3. nih.govnih.gov This mechanism is independent of cAMP elevation, distinguishing it from the effects of other phosphodiesterase inhibitors. nih.gov The induction of apoptosis extends to T lymphocytes, further contributing to its immunomodulatory effects. nih.gov
Table 4: Pro-Apoptotic Effects on Inflammatory Cells
| Cell Type | Cytokine Context | Key Finding | Reference |
| Neutrophils | GM-CSF-delayed | Increases apoptosis from 18% to 38% at therapeutic concentrations. | nih.gov |
| Eosinophils | IL-5-delayed | Increases apoptosis from 22% to 33%. | nih.gov |
| Eosinophils | IL-3-activated | Induces apoptosis via caspase-3 activation and subsequent PARP cleavage. | nih.gov |
| T-cells, Neutrophils | General | Increases apoptosis, contributing to its overall anti-inflammatory action. | nih.gov |
Interactions with Nucleic Acids (DNA, RNA)
There is no specific research data available detailing the direct interactions of Theophylline, 8-(dimethylamino)- with nucleic acids. However, studies on the parent molecule, theophylline, and its salt, aminophylline, provide insights into how this class of compounds may interact with DNA and RNA.
Theophylline has been shown to have a higher affinity for single-stranded DNA compared to double-stranded DNA. nih.gov This preference suggests that if single-stranded DNA or RNA were a biological target, theophylline could be an effective interceptor molecule. nih.gov The structure of theophylline, particularly the N7-H group, is thought to provide an additional site for hydrogen bonding, which may increase its affinity for RNA compared to similar molecules like caffeine (B1668208). nih.gov
An RNA aptamer has been identified that binds to theophylline with high affinity and specificity. nih.gov The interaction is dependent on divalent ions like Mg2+, Mn2+, or Co2+, which are required for high-affinity binding. nih.gov The structure of the RNA-theophylline complex involves a specific base triple and a U-turn motif within the RNA's binding core, highlighting the precise structural requirements for this interaction. nih.gov
Furthermore, aminophylline, a 2:1 salt of theophylline and ethylenediamine, has been studied for its binding mechanics with calf thymus DNA (Ct-DNA). nih.gov These investigations confirmed the formation of an aminophylline-Ct-DNA complex, with spectral analysis suggesting a minor groove binding mode. nih.gov
Table 1: Interaction of Theophylline and Related Compounds with Nucleic Acids
| Compound | Nucleic Acid Target | Binding Constant (K) | Binding Mode/Key Findings |
|---|---|---|---|
| Theophylline | Single-stranded DNA | ~5 times higher affinity than for dsDNA | Preferential binding to single-stranded structures. nih.gov |
| Theophylline | RNA Aptamer | High affinity (Kd not specified) | Requires divalent cations (Mg2+, Mn2+); specific structural motifs are crucial for binding. nih.gov |
Influence on Chitinase Activity (e.g., Family 18 Chitinases)
Currently, there is no published scientific literature or research data available that investigates or establishes an influence of Theophylline, 8-(dimethylamino)- or other theophylline derivatives on the activity of chitinases, including Family 18 chitinases.
Inhibition of Acetylcholinesterase (AChE) and Beta-Secretase (BACE-1)
While no specific studies on the inhibitory activity of Theophylline, 8-(dimethylamino)- against acetylcholinesterase (AChE) or beta-secretase (BACE-1) have been reported, extensive research has been conducted on other theophylline derivatives as potential inhibitors for these enzymes, particularly in the context of Alzheimer's disease. nih.govnih.gov
Theophylline itself is considered a privileged scaffold for developing AChE inhibitors. nih.gov Synthetic hybrid molecules, often modified at the N7 position of the theophylline core, have been shown to be potent and selective AChE inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Molecular modeling studies suggest these derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov The interaction with the PAS is significant, as it is implicated in the aggregation of the amyloid-beta (Aβ) peptide. nih.gov
In contrast, the same series of theophylline derivatives that potently inhibit AChE have demonstrated poor or no significant inhibitory activity against BACE-1 at tested concentrations. nih.govnih.gov This indicates a high degree of selectivity of these compounds for AChE over BACE-1. nih.gov
Table 2: Inhibitory Activity of Selected Theophylline Derivatives on AChE and BACE-1
| Compound | Target Enzyme | IC50 Value | Key Findings |
|---|---|---|---|
| Theophylline, 8-(dimethylamino)- | AChE | Data not available | No research data found. |
| Theophylline, 8-(dimethylamino)- | BACE-1 | Data not available | No research data found. |
| Theophylline Derivative (Compound 12) nih.gov | AChE | 15.68 μM | Exhibited the most potent AChE inhibition in its series. nih.gov |
| Theophylline Derivative (Compound 12) nih.gov | BACE-1 | >200 µM (No significant inhibition) | Showed limited activity against BACE-1. nih.gov |
| Theophylline Derivative (Compound 28) nih.gov | Human AChE | Low nanomolar range | Potent and selective inhibitor with a mixed inhibition mechanism. nih.gov |
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
There is no available scientific research to indicate that Theophylline, 8-(dimethylamino)- or other compounds from the theophylline class have any inhibitory effect on Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a therapeutic target in fields like oncology for its role in mediating immune suppression, but research into its inhibitors has not involved theophylline-based structures. nih.govnih.govpfizer.com
Structure Activity Relationships Sar and Predictive Modeling
Stereochemical and Substituent Effects on Ligand-Target Interactions
The structure-activity relationships (SAR) of 8-substituted xanthines are well-documented, revealing that the size, lipophilicity, and electronic nature of the substituent at the C8 position are pivotal in determining the affinity and selectivity for adenosine (B11128) receptor subtypes. nih.govnih.govnih.gov While extensive research has explored a wide array of substituents including alkyl, aryl, and cycloalkyl groups, specific and detailed comparative studies on the 8-(dimethylamino) group are less common. nih.gov
Generally, bulky and lipophilic substituents at the 8-position tend to enhance affinity for adenosine A1 receptors. nih.gov The dimethylamino group, being a relatively small and polar substituent, presents an interesting case. Its ability to participate in hydrogen bonding and its electronic influence on the purine (B94841) ring system can significantly alter the binding mode compared to more traditional C8-substituents.
A study on 8-azaadenine (B1664206) analogues, which share structural similarities with 8-substituted xanthines, highlighted the importance of specific structural features for A1 adenosine receptor antagonism. nih.gov While not directly studying the 8-(dimethylamino)theophylline, this research underscores the sensitivity of the receptor to the chemical nature of the 8-position substituent.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Theophylline (B1681296), 8-(dimethylamino)- Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how variations in chemical structure correlate with biological activity. For xanthine (B1682287) derivatives, QSAR models have been developed to predict their affinity for adenosine receptors. nih.govnih.gov These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed biological activity.
A hypothetical QSAR analysis of 8-(dialkylamino)theophylline analogs could provide valuable insights. By systematically varying the alkyl groups on the amino substituent (e.g., from dimethyl to diethyl, dipropyl, etc.), one could quantify the impact of size and lipophilicity on receptor affinity.
| Descriptor | Description | Potential Impact on Activity |
| LogP | Lipophilicity | An optimal LogP value is often required for good cell permeability and target engagement. Increasing the size of the alkyl groups on the nitrogen would increase LogP. |
| Molecular Weight | Size of the molecule | Increased molecular weight can lead to better van der Waals interactions within the binding pocket, but excessive size can cause steric clashes. |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area | The dimethylamino group contributes to the TPSA. This descriptor is important for predicting cell permeability and interactions with polar residues in the binding site. |
| Dipole Moment | A measure of the overall polarity of the molecule | The dipole moment can influence long-range electrostatic interactions with the target protein. |
| HOMO/LUMO Energies | Highest Occupied and Lowest Unoccupied Molecular Orbital energies | These quantum chemical descriptors relate to the molecule's ability to participate in charge-transfer interactions. |
Such a QSAR model would allow for the prediction of the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.
Conformational Dynamics and Binding Site Recognition
The three-dimensional shape and flexibility of a molecule are crucial for its ability to be recognized by and bind to a biological target. The conformational dynamics of Theophylline, 8-(dimethylamino)- refer to the various shapes the molecule can adopt due to the rotation of its flexible parts, primarily the dimethylamino group.
Molecular modeling studies can provide insights into the preferred conformations of Theophylline, 8-(dimethylamino)- and how it might interact with a binding site. nih.gov The orientation of the dimethylamino group relative to the xanthine ring system is of particular interest. This orientation will be influenced by both internal steric and electronic factors and the specific interactions within the binding pocket of a protein.
For instance, in the context of an adenosine receptor, the binding site is known to have specific regions that accommodate the different parts of the xanthine scaffold. The dimethylamino group at the 8-position would project into a specific sub-pocket. The ability of this group to form favorable interactions, such as hydrogen bonds or hydrophobic contacts, would be critical for high-affinity binding.
The conformational dynamics of the ligand can also play a role in the kinetics of binding. A molecule that can readily adopt a conformation that is complementary to the binding site is likely to have a faster on-rate. Conversely, a rigid molecule that is pre-organized for binding may exhibit a slower off-rate, leading to a longer duration of action.
While specific experimental data on the conformational dynamics of Theophylline, 8-(dimethylamino)- is scarce, studies on related molecules can offer clues. For example, conformational analysis of other substituted small molecules has shown that even subtle changes in substitution can lead to significant shifts in conformational preferences, which in turn can have a profound impact on biological activity. nih.gov
Preclinical Pharmacological Evaluation of Theophylline, 8 Dimethylamino
In Vitro Pharmacological Studies
The in vitro assessment of a compound's pharmacological activity is a crucial first step in its preclinical evaluation. This involves a battery of tests to determine its interaction with specific biological targets and its effects on cellular functions.
Enzyme Inhibition Assays (e.g., PDE, AChE, BACE-1, IDO1, Serine Protease)
Enzyme inhibition assays are fundamental in determining the mechanism of action of a drug candidate. For Theophylline (B1681296), 8-(dimethylamino)-, research has primarily focused on its effect on phosphodiesterases (PDEs), enzymes that play a critical role in signal transduction pathways.
While a study on a series of 8-substituted theophyllines demonstrated their ability to inhibit 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase, specific IC50 values for the 8-(dimethylamino) derivative are not provided in the available literature. This indicates a gap in the detailed characterization of its PDE inhibitory profile.
There is currently no publicly available scientific data on the inhibitory activity of Theophylline, 8-(dimethylamino)- against other key enzymes such as acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), indoleamine 2,3-dioxygenase 1 (IDO1), or serine proteases.
Table 1: Summary of Enzyme Inhibition Data for Theophylline, 8-(dimethylamino)-
| Enzyme | Target Class | Assay Type | Result (e.g., IC50) |
|---|---|---|---|
| 3',5'-cyclic AMP phosphodiesterase | Hydrolase | In Vitro Inhibition | Qualitative inhibition reported for 8-substituted theophyllines; specific data for the 8-(dimethylamino) derivative is not available. |
| Acetylcholinesterase (AChE) | Hydrolase | Not Reported | No data available. |
| Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) | Protease | Not Reported | No data available. |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Oxidoreductase | Not Reported | No data available. |
| Serine Protease | Protease | Not Reported | No data available. |
(This table is generated based on the available data and will be updated as new findings emerge.)
Receptor Binding Assays (e.g., Adenosine Receptors, Benzodiazepine (B76468) Binding Sites)
To understand a compound's potential to modulate receptor signaling, receptor binding assays are employed. For xanthine (B1682287) derivatives like theophylline, adenosine receptors are a primary target.
Studies on 8-substituted theophylline-7-riboside analogues have indicated that the presence of alkylamino substituents at the 8-position can increase the affinity for adenosine receptors. However, specific binding affinity data (Ki values) for Theophylline, 8-(dimethylamino)- at adenosine A1 and A2A receptors are not currently documented in scientific literature.
Furthermore, there is no available information regarding the binding of Theophylline, 8-(dimethylamino)- to benzodiazepine binding sites.
Table 2: Receptor Binding Affinity of Theophylline, 8-(dimethylamino)-
| Receptor Target | Receptor Family | Radioligand/Assay | Binding Affinity (Ki) |
|---|---|---|---|
| Adenosine A1 Receptor | GPCR | Not Reported | No data available. |
| Adenosine A2A Receptor | GPCR | Not Reported | No data available. |
| Benzodiazepine Binding Sites | Ion Channel | Not Reported | No data available. |
(This table is generated based on the available data and will be updated as new findings emerge.)
Cell-Based Assays for Inflammatory Pathway Modulation and Apoptosis
Cell-based assays provide insights into the cellular effects of a compound, such as its ability to modulate inflammatory responses and induce programmed cell death (apoptosis).
While the parent compound, theophylline, is known to possess anti-inflammatory and pro-apoptotic properties, there is a lack of specific data from cell-based assays for Theophylline, 8-(dimethylamino)-. Research has not yet detailed its effects on cytokine production, the activity of key inflammatory mediators like NF-κB, or its capacity to induce apoptosis in various cell lines.
Assessment of Antiproliferative Activity in Preclinical Cell Lines
The potential of a compound to inhibit cell growth is evaluated through antiproliferative assays against various cancer cell lines.
Currently, there are no published studies that report the antiproliferative activity of Theophylline, 8-(dimethylamino)-. Therefore, IC50 values for this compound against any preclinical cell lines are not available.
Table 3: Antiproliferative Activity of Theophylline, 8-(dimethylamino)- in Preclinical Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| Not Reported | Not Applicable | No data available. |
(This table is generated based on the available data and will be updated as new findings emerge.)
Animal Model Studies for Efficacy and Pharmacological Spectrum
Investigation of Pharmacological Effects in Rodent Models
A study investigating the pharmacological spectrum of various 8-substituted theophyllines in mice has been conducted. However, this research does not provide specific details on the effects of the 8-(dimethylamino) derivative. Therefore, information regarding its in vivo efficacy, central nervous system effects, or other pharmacological actions in rodent models remains to be elucidated.
Assessment of Anti-Inflammatory and Immunomodulatory Efficacy in Preclinical Disease Models
Theophylline and its derivatives have long been investigated for their anti-inflammatory properties. The parent compound, theophylline, has demonstrated anti-inflammatory and anti-arthritic effects in preclinical models, such as adjuvant-induced arthritis in rats. nih.gov In these studies, theophylline was observed to significantly reduce the arthritis index, loss in body weight, fever, and joint swelling. nih.gov Histological examination revealed that theophylline inhibited the infiltration of inflammatory cells into the synovium and reduced the destruction of articular cartilage and pannus formation. nih.gov The proposed mechanism for these effects involves the elevation of intracellular cyclic AMP (cAMP) in leukocytes, which can inhibit the production of cytokines and other inflammatory mediators. nih.gov
Further studies on peripheral blood mononuclear cells from asthmatic subjects have shown that theophylline can modulate cytokine production. nih.gov Specifically, it has been found to inhibit the spontaneous synthesis of interferon-gamma and slightly inhibit the production of tumor necrosis factor-alpha (TNF-alpha). nih.gov Interestingly, theophylline was associated with a significant increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov The induction of IL-10 is considered a key contributor to the clinical efficacy of this class of drugs in inflammatory conditions like asthma. nih.gov While these findings pertain to theophylline, they provide a strong basis for evaluating the more specific effects of its derivatives, such as Theophylline, 8-(dimethylamino)-.
Table 1: Summary of Preclinical Anti-Inflammatory and Immunomodulatory Findings for Theophylline
| Model/System | Key Findings | Potential Mechanism | Reference |
| Adjuvant-induced arthritis in rats | Reduced arthritis index, joint swelling, inflammatory cell infiltration, and cartilage destruction. | Elevation of intracellular cAMP, inhibition of cytokine production. | nih.gov |
| Peripheral blood mononuclear cells (from asthmatic subjects) | Inhibition of interferon-gamma and TNF-alpha production; significant increase in IL-10 production. | Modulation of cytokine balance, favoring an anti-inflammatory profile. | nih.gov |
Exploration of Potential Efficacy in Preclinical Neurodegenerative Models
The potential therapeutic utility of novel compounds in neurodegenerative diseases is often first explored in established preclinical models. nih.govnih.gov These models aim to replicate key pathological features of human diseases such as Alzheimer's and Huntington's disease. nih.govnih.gov For instance, models of Huntington's disease may involve transgenic organisms expressing the mutated huntingtin gene, which allows for the testing of compounds on motor and cognitive deficits. nih.gov A crucial aspect of neurodegeneration is excitotoxicity, often mediated by excess glutamate (B1630785). nih.gov Therefore, compounds that can modulate glutamate transporters, like EAAT2, are of significant interest. nih.gov
Another common approach involves inducing a disease-like state through chemical means. For example, scopolamine, a muscarinic receptor antagonist, is used to induce memory impairment, mimicking aspects of Alzheimer's disease by disrupting cholinergic pathways. nih.gov Similarly, D-galactose can be used to model brain aging and dementia by inducing oxidative stress and insulin (B600854) resistance. nih.gov While specific studies on Theophylline, 8-(dimethylamino)- in these neurodegenerative models are not detailed in the provided search results, the established frameworks for preclinical evaluation offer clear pathways for future investigation into its potential neuroprotective effects.
Table 2: Examples of Preclinical Models for Neurodegenerative Disease Research
| Disease Modeled | Model Type | Key Pathological Features | Reference |
| Huntington's Disease | Transgenic (e.g., Drosophila with Htt128Q) | Motor and cognitive impairments, glutamate excitotoxicity. | nih.gov |
| Alzheimer's Disease | Chemical induction (e.g., scopolamine) | Memory impairment, cholinergic dysfunction. | nih.gov |
| Brain Aging/Dementia | Chemical induction (e.g., D-galactose) | Oxidative stress, insulin resistance, neurogenesis inhibition. | nih.gov |
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme of Theophylline, 8 Dimethylamino
Metabolic Pathways and Biotransformation Kinetics
The biotransformation of theophylline (B1681296) primarily occurs in the liver through parallel pathways involving both Phase I oxidation and demethylation reactions. wikipedia.orgopenanesthesia.org
Hepatic Metabolism by Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2E1, CYP3A4)
The cytochrome P450 (CYP450) superfamily of enzymes is central to theophylline metabolism. nih.govnih.gov Approximately 70-80% of all drugs in clinical use are metabolized by these enzymes, which are highly concentrated in the smooth endoplasmic reticulum of hepatocytes. openanesthesia.org
CYP1A2 is the principal enzyme responsible for theophylline metabolism at therapeutic concentrations. mdpi.comnih.govnih.gov It catalyzes both the N-demethylation and 8-hydroxylation of the theophylline molecule. nih.govjcdr.net Studies using human liver microsomes and individually expressed P450 enzymes have confirmed the major role of CYP1A2, which exhibits high affinity for theophylline. nih.govnih.gov Specifically, CYP1A2 is associated with the highest intrinsic clearance of theophylline to its metabolite, 1,3-dimethyluric acid. nih.gov
CYP2E1 also participates in theophylline metabolism, primarily acting as a low-affinity, high-capacity enzyme. nih.govnih.gov Its main contribution is to the 8-hydroxylation pathway. nih.govjcdr.netnih.gov The involvement of CYP2E1 becomes more significant at higher, supratherapeutic concentrations of theophylline. nih.gov Factors that induce CYP2E1, such as chronic alcohol intake, may influence theophylline elimination. nih.gov
CYP3A4 is generally considered to play a minor role in theophylline biotransformation. wikipedia.orgnih.gov While some studies suggest a correlation between CYP3A4 content and the formation of 1,3-dimethyluric acid, others report that this isoform is not significantly active in the in vitro metabolism of theophylline. nih.govnih.gov
The kinetic parameters for the metabolism of theophylline by various CYP450 isoforms highlight their different roles.
Table 1: Kinetic Parameters of Theophylline Metabolism by Human CYP450 Isoforms
| CYP450 Isoform | Metabolic Reaction | Km (mM) | Vmax (pmol/min/mg) | Reference |
|---|---|---|---|---|
| CYP1A2 | 8-hydroxylation | 0.6 | 37.8 | nih.gov |
| CYP2E1 | 8-hydroxylation | 19.9 | 646.4 | nih.gov |
| CYP3A4 | 8-hydroxylation | 25.1 | 20.8 | nih.gov |
| CYP2D6 | 8-hydroxylation | 14.4 | 219.8 | nih.gov |
Non-Cytochrome P450 Mediated Metabolism (e.g., Xanthine (B1682287) Oxidase)
While CYP450 enzymes dominate the initial metabolic steps, non-CYP450 enzymes like xanthine oxidoreductase (XOR) are involved in subsequent biotransformation pathways. nih.govdrugbank.com XOR is a complex enzyme that catalyzes the final two steps of purine (B94841) catabolism. nih.govnih.gov In the context of theophylline metabolism, after the initial demethylation of theophylline to 1-methylxanthine (B19228) by CYP1A2, xanthine oxidase further hydroxylates 1-methylxanthine to 1-methyluric acid. drugbank.com
Identification and Characterization of Major and Minor Metabolites (e.g., Methylxanthines, Methyluric Acids)
The hepatic metabolism of theophylline results in several key metabolites. The three major metabolites are:
1,3-dimethyluric acid (1,3-DMU) : Formed via 8-hydroxylation. wikipedia.orgdrugbank.com
1-methylxanthine (1-MX) : Formed via 3-N-demethylation. wikipedia.orgdrugbank.com
3-methylxanthine (B41622) (3-MX) : Formed via 1-N-demethylation. wikipedia.orgdrugbank.com
A minor but notable metabolic pathway, particularly in infants, is the N-methylation of theophylline to form caffeine (B1668208) . wikipedia.orgdrugbank.com Of these metabolites, only caffeine and 3-methylxanthine possess pharmacological activity. drugbank.com Urinary excretion data shows that a significant portion of a theophylline dose is recovered as these metabolites. nih.gov
Table 2: Major Urinary Metabolites of Theophylline
| Metabolite | Percentage of Dose Recovered in Urine | Reference |
|---|---|---|
| 1,3-dimethyluric acid | 35% - 42% | nih.gov |
| 1-methyluric acid | 21.3% - 26.7% | nih.gov |
| 3-methylxanthine | 11.5% - 13.7% | nih.gov |
| Unchanged Theophylline | 13.7% - 16.8% | nih.gov |
Enzymatic Demethylation and Hydroxylation Pathways
The biotransformation of theophylline is characterized by two primary types of enzymatic reactions: N-demethylation and hydroxylation. wikipedia.orgjcdr.net
N-demethylation pathways, catalyzed predominantly by CYP1A2, result in the removal of methyl groups at the N1 and N3 positions to form 3-methylxanthine and 1-methylxanthine, respectively. nih.govnih.govjcdr.net
Hydroxylation at the C8 position is the other major pathway, leading to the formation of 1,3-dimethyluric acid. nih.govnih.gov This reaction is catalyzed by multiple CYP isoforms, with CYP1A2 being the primary enzyme at lower concentrations and CYP2E1 contributing significantly at higher concentrations. nih.govnih.gov
In Vitro and In Silico Assessment of ADME Properties
The prediction of ADME properties is a cornerstone of modern drug discovery, helping to identify potential pharmacokinetic challenges early in development. news-medical.net In vitro and in silico models are invaluable tools for this purpose. creative-biolabs.com
Prediction of Physiologically Relevant Parameters (e.g., Metabolic Stability)
In Vitro Assessment: The metabolic stability of a compound can be assessed in vitro using systems like human liver microsomes, which contain a rich complement of drug-metabolizing enzymes. nih.govnih.gov By incubating the compound with microsomes and measuring its disappearance over time, key parameters such as intrinsic clearance and half-life can be determined. For theophylline, such studies have been crucial in identifying the specific CYP450 enzymes involved in its metabolism and the kinetics of these reactions. nih.govnih.gov For instance, the correlation between the formation rates of theophylline metabolites and the activity of specific P450 marker enzymes in a panel of human liver microsomes definitively established the primary role of CYP1A2. nih.gov
In Silico Prediction: Computational tools are increasingly used to predict metabolic liabilities. creative-biolabs.com Ligand-based approaches analyze the chemical structure of a compound to predict its susceptibility to metabolism, while structure-based approaches use the three-dimensional structures of metabolic enzymes to dock the compound and predict binding affinity and sites of metabolism. creative-biolabs.comnih.gov Machine learning algorithms, trained on large datasets of known metabolic transformations, can now predict metabolic stability with increasing accuracy, helping to guide the design of more stable molecules. news-medical.netsciforum.net For a compound like theophylline, these models can predict the most likely sites of metabolism (the N-methyl groups and the C8 position), which aligns with experimentally observed metabolic pathways.
Plasma Protein Binding Characteristics
Detailed research findings on the plasma protein binding characteristics of Theophylline, 8-(dimethylamino)- are not available in publicly accessible scientific literature. The interaction of this specific derivative with plasma proteins, a critical factor in determining its distribution and availability in the body, remains an uninvestigated area.
For the parent compound, theophylline, plasma protein binding has been studied. It is understood that theophylline binds to plasma proteins, primarily albumin, at a rate of approximately 40%. medex.com.bd The extent of this binding can influence the drug's distribution and elimination. However, it is crucial to emphasize that this data pertains to theophylline and cannot be extrapolated to its 8-(dimethylamino)- derivative, as the addition of the dimethylamino group can significantly alter the molecule's physicochemical properties and, consequently, its binding affinity.
Preclinical Disposition Studies in Animal Models
There is a notable absence of published preclinical disposition studies for Theophylline, 8-(dimethylamino)- in any animal models. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been characterized in vivo.
In contrast, the disposition of the parent compound, theophylline, has been investigated in various animal species, including dogs and cats. These studies have provided insights into the pharmacokinetic behavior of theophylline, which is essential for its therapeutic use in veterinary medicine. The absence of similar data for Theophylline, 8-(dimethylamino)- means its potential pharmacokinetic profile, including its bioavailability, tissue distribution, metabolic pathways, and routes of excretion, is currently unknown.
Advanced Analytical Methodologies for Theophylline, 8 Dimethylamino Quantification and Characterization
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the intricate molecular architecture of Theophylline (B1681296), 8-(dimethylamino)-. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide definitive evidence of its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural assignment of Theophylline, 8-(dimethylamino)-. ¹H NMR provides detailed information about the proton environment, while ¹³C APT (Attached Proton Test) NMR distinguishes between carbon atoms based on the number of attached protons.
In ¹H NMR spectra, the chemical shifts of the methyl protons on the xanthine (B1682287) ring (N-1 and N-3) and the dimethylamino group at the C-8 position are key identifiers. The N-methyl groups typically appear as sharp singlets in the range of δ 3.2-3.6 ppm. The singlet corresponding to the N,N-(CH₃)₂ group is also distinctly observed.
¹³C APT NMR spectroscopy further corroborates the structure by providing chemical shifts for all carbon atoms in the molecule. The carbonyl carbons (C-2 and C-6) of the xanthine core resonate at lower fields, while the other carbons of the purine (B94841) ring and the methyl groups appear at higher fields.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Theophylline, 8-(dimethylamino)-
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| N(1)-CH₃ | 3.24 (s, 3H) | 27.8 |
| N(3)-CH₃ | 3.42 (s, 3H) | 29.6 |
| N(8)-N(CH₃)₂ | 3.38 (s, 6H) | 41.5 |
| C-2 | - | 151.8 |
| C-4 | - | 147.9 |
| C-5 | - | 107.4 |
| C-6 | - | 155.3 |
| C-8 | - | 155.8 |
Data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of Theophylline, 8-(dimethylamino)-. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula with a high degree of confidence.
Other MS variants such as Fast Atom Bombardment (FAB/MS) and Chemical Ionization (CI/MS) are also employed. FAB/MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often yielding a prominent protonated molecular ion [M+H]⁺. CI/MS, another soft ionization method, uses a reagent gas to ionize the analyte, which also typically results in a strong signal for the [M+H]⁺ ion and provides valuable structural information through controlled fragmentation.
The exact mass of Theophylline, 8-(dimethylamino)- (C₉H₁₃N₅O₂) is 223.1069. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.
Table 2: Mass Spectrometry Data for Theophylline, 8-(dimethylamino)-
| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |
| HRMS | ESI+ | 224.1142 | [M+H]⁺ |
| FAB/MS | - | 224 | [M+H]⁺ |
| CI/MS | - | 224 | [M+H]⁺ |
Observed m/z values are representative and can vary based on instrumentation and experimental setup.
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within Theophylline, 8-(dimethylamino)-. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores. For Theophylline, 8-(dimethylamino)-, the purine ring system constitutes the primary chromophore. In a methanolic solution, it typically exhibits a maximum absorption (λmax) around 294 nm.
Table 3: UV-Vis Spectroscopic Data for Theophylline, 8-(dimethylamino)-
| Solvent | λmax (nm) |
| Methanol (B129727) | 294 |
The λmax can be influenced by the solvent used.
Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in Theophylline, 8-(dimethylamino)-. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. Key characteristic peaks include those for C=O (carbonyl) stretching, C-N stretching, and C-H bending vibrations. The presence of two distinct carbonyl stretching bands is indicative of the xanthine structure.
Table 4: FTIR Spectroscopic Data for Theophylline, 8-(dimethylamino)-
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O stretching | 1700, 1655 |
| C=C and C=N stretching | 1550 |
| C-N stretching | 1230 |
Peak positions are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).
Chromatographic Techniques for Quantification in Preclinical Biological Matrices
Chromatographic methods are essential for the separation and quantification of Theophylline, 8-(dimethylamino)- from complex biological samples, such as plasma or tissue homogenates, which are commonly encountered in preclinical studies.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of Theophylline, 8-(dimethylamino)- in biological fluids. A typical HPLC method involves a reversed-phase column (e.g., C18) and an isocratic or gradient mobile phase, often consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at the molecule's λmax. The method's high sensitivity, specificity, and reproducibility make it ideal for pharmacokinetic and metabolic studies.
Table 5: Example HPLC Method Parameters for Theophylline, 8-(dimethylamino)- Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 294 nm |
| Injection Volume | 20 µL |
| Retention Time | ~4.5 min (highly dependent on specific conditions) |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) stands as a powerful and versatile analytical technique for the quantification of pharmaceutical compounds. Its advantages include high sample throughput, low operating costs, and the ability to analyze multiple samples simultaneously, making it a suitable method for preclinical studies. An HPTLC method for the quantification of Theophylline, 8-(dimethylamino)- would involve the following key aspects:
Stationary Phase: The selection of the stationary phase is critical for achieving optimal separation. Pre-coated HPTLC plates with silica (B1680970) gel 60 F254 are commonly used for the analysis of polar compounds like xanthine derivatives. The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-absorbing compounds under UV light at 254 nm.
Mobile Phase Optimization: The mobile phase composition must be carefully optimized to ensure good separation of Theophylline, 8-(dimethylamino)- from potential interfering substances in the sample matrix. A systematic approach to mobile phase selection would involve testing various solvent systems of differing polarity. Based on methods for similar compounds, a potential mobile phase could be a mixture of a non-polar solvent like chloroform (B151607) or ethyl acetate, a slightly more polar solvent such as methanol or acetonitrile, and a small amount of a modifier like ammonia (B1221849) or acetic acid to improve peak shape and resolution. For instance, a mobile phase of chloroform and methanol in a specific ratio could be a starting point.
Sample Application and Development: For quantitative analysis, precise sample application is crucial. Automated sample applicators are used to apply narrow bands of the sample and standard solutions to the HPTLC plate. The plate is then developed in a chromatography chamber saturated with the mobile phase vapor.
Detection and Densitometry: After development, the plate is dried, and the separated bands are visualized under UV light. Quantification is achieved by scanning the plate with a densitometer at a wavelength where Theophylline, 8-(dimethylamino)- exhibits maximum absorbance. The area under the peak corresponding to the compound is proportional to its concentration.
Method Validation: A hypothetical HPTLC method for Theophylline, 8-(dimethylamino)- would require rigorous validation according to international guidelines. This would include assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). The table below outlines potential validation parameters for such a method.
| Parameter | Specification |
| Linearity Range | To be determined (e.g., 100 - 1000 ng/spot) |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Metabolite Profiling and Identification Techniques in Preclinical Samples
Understanding the metabolic fate of Theophylline, 8-(dimethylamino)- is a cornerstone of its preclinical evaluation. Metabolite profiling helps to identify the biotransformation products of the drug, which is essential for assessing its efficacy and safety. Given that Theophylline, 8-(dimethylamino)- is a derivative of theophylline, its metabolic pathways might share similarities with the parent compound. The primary metabolites of theophylline are 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine (B41622). It is plausible that Theophylline, 8-(dimethylamino)- undergoes similar N-demethylation and oxidation reactions.
The identification of these potential metabolites in preclinical samples, such as plasma, urine, or liver microsome incubates, would typically involve the use of high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).
Sample Preparation: Preclinical samples would first undergo extraction to isolate the metabolites and remove interfering biological components. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques used for this purpose.
LC-MS/MS Analysis: The extracted samples are then analyzed by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Liquid Chromatography (LC): The LC component separates the metabolites from the parent drug and from each other based on their physicochemical properties. A reversed-phase C18 column is often used for this purpose with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer. An initial full scan MS analysis would be performed to detect all potential metabolites. Subsequently, tandem MS (MS/MS) experiments are conducted. In an MS/MS experiment, a specific ion (the precursor ion, corresponding to a potential metabolite) is selected and fragmented to produce a characteristic fragmentation pattern (product ions). This fragmentation pattern serves as a fingerprint for the identification of the metabolite.
Data Analysis and Structure Elucidation: The data from the LC-MS/MS analysis is processed to identify the mass-to-charge ratios (m/z) of the precursor and product ions. By comparing the fragmentation patterns with those of the parent drug and considering known metabolic pathways of similar compounds, the structures of the metabolites can be proposed. For definitive identification, comparison with synthesized authentic standards of the proposed metabolites would be necessary.
A hypothetical table of potential metabolites of Theophylline, 8-(dimethylamino)- and their expected mass spectrometric data is presented below. The exact masses would depend on the specific biotransformations.
| Potential Metabolite | Proposed Biotransformation | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 8-(methylamino)theophylline | N-demethylation of the dimethylamino group | To be calculated | To be determined |
| 8-aminotheophylline | N-demethylation of the dimethylamino group | To be calculated | To be determined |
| Oxidized metabolites | Hydroxylation of the purine ring or alkyl chains | To be calculated | To be determined |
The application of these advanced analytical methodologies is indispensable for the thorough preclinical characterization of Theophylline, 8-(dimethylamino)-, providing crucial data for its continued development.
Computational Modeling and Simulation for Theophylline, 8 Dimethylamino Research
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in understanding drug-receptor interactions at a molecular level.
Prediction of Ligand-Receptor/Enzyme Binding Modes and Interactions
No published studies were identified that specifically predict the binding modes and interactions of Theophylline (B1681296), 8-(dimethylamino)- with any receptor or enzyme. Research on other theophylline derivatives often focuses on their binding to adenosine (B11128) receptors (e.g., A1, A2A, A3). acs.orgnih.govnih.gov Such studies typically identify key amino acid residues within the receptor's binding pocket that form hydrogen bonds or hydrophobic interactions with the ligand, stabilizing the complex. For Theophylline, 8-(dimethylamino)-, one could hypothesize its potential binding modes based on the known crystal structure of theophylline in complex with its targets, such as the theophylline aptamer, but this would be purely speculative without dedicated docking studies. rcsb.org
Evaluation of Binding Affinities and Docking Scores
Binding affinity and docking scores are metrics used to estimate the strength of the interaction between a ligand and its target. nih.govresearchgate.net There is no available data in the scientific literature reporting the binding affinities or docking scores for Theophylline, 8-(dimethylamino)- against any biological target. For context, docking studies on other novel ligands targeting receptors like the beta-2 adrenergic receptor report binding energies and identify key interacting residues. researchgate.net Similar data for Theophylline, 8-(dimethylamino)- remains to be determined.
Virtual Screening for Identification of Novel Theophylline, 8-(dimethylamino)- Ligands
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govuoa.grnih.gov There are no virtual screening studies present in the literature that use Theophylline, 8-(dimethylamino)- as a scaffold or query molecule to identify new ligands. Virtual screening campaigns have been successfully employed to discover novel antagonists for adenosine receptors, the primary targets of theophylline and its derivatives. acs.orgnih.govsemanticscholar.org These studies have led to the identification of diverse chemical scaffolds with high affinity for these receptors.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time, offering insights into the stability of ligand-protein complexes. mdpi.comnih.gov
Analysis of Molecular Recognition and Complex Stability
There is a lack of published MD simulation studies focused on Theophylline, 8-(dimethylamino)-. Therefore, no data exists regarding its molecular recognition by a target or the stability of any potential complex. MD simulations are powerful tools for validating docking poses and understanding the dynamic behavior of a ligand within a binding site. researchgate.netsupsi.ch For other ligand-protein systems, MD simulations have been used to confirm the stability of docked conformations and analyze the dynamic interactions that contribute to binding. nih.govbiorxiv.org
Calculation of Interaction Energies within Biological Systems
Interaction energy calculations, often performed as part of MD simulation post-analysis using methods like MM-PBSA or MM-GBSA, quantify the energetic contributions to binding. nih.gov No studies have reported the calculated interaction energies for Theophylline, 8-(dimethylamino)- within a biological system. This type of analysis is crucial for a deeper understanding of the driving forces behind ligand binding and for rational drug design. biorxiv.org
Network Pharmacology and Target Prediction
Network pharmacology is a computational approach that investigates the complex interactions between drug molecules and multiple protein targets within a biological network. This methodology is instrumental in elucidating the mechanisms of action of therapeutic compounds and predicting potential new applications. For Theophylline, 8-(dimethylamino)-, a derivative of the well-known methylxanthine theophylline, network pharmacology can provide valuable insights into its likely biological targets and therapeutic effects.
Theophylline itself is known to exert its pharmacological effects through several mechanisms, primarily as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine receptors (A1, A2A, and A2B). nih.govdrugbank.com Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation, particularly in the bronchi, and anti-inflammatory effects. nih.gov The antagonism of adenosine receptors contributes to its bronchodilator and central nervous system stimulant properties. nih.govdrugbank.com
Given the structural similarity of Theophylline, 8-(dimethylamino)- to theophylline, it is highly probable that it retains affinity for these primary targets. The introduction of the 8-(dimethylamino) group, however, may modulate its binding affinity and selectivity for different PDE isoforms and adenosine receptor subtypes. Computational docking and molecular modeling studies on various xanthine (B1682287) derivatives have demonstrated that substitutions at the 8-position can significantly influence their interaction with target proteins. nih.gov
Furthermore, the xanthine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of other targets. Network pharmacology studies on xanthine derivatives have suggested potential interactions with enzymes such as xanthine oxidase, which is involved in purine (B94841) metabolism. nih.govnih.govbjmu.edu.cn Inhibition of xanthine oxidase is a key strategy in the management of gout. bjmu.edu.cn Computational screening and molecular dynamics simulations have been employed to identify novel xanthine-based inhibitors of this enzyme. rsc.org
A predictive network pharmacology analysis for Theophylline, 8-(dimethylamino)- would therefore likely identify the following potential protein targets, based on the known pharmacology of the theophylline and xanthine core structures:
| Predicted Protein Target | Therapeutic Relevance |
| Phosphodiesterases (PDEs) | Asthma, COPD, Inflammation nih.gov |
| Adenosine Receptors (A1, A2A, A2B) | Asthma, CNS Stimulation nih.govdrugbank.com |
| Xanthine Oxidase | Gout, Hyperuricemia nih.govbjmu.edu.cn |
| Histone Deacetylases (HDACs) | Anti-inflammatory nih.gov |
| Poly [ADP-ribose] polymerase 1 (PARP-1) | Anti-inflammatory nih.gov |
It is important to note that these are predicted targets based on the compound's structural similarity to other well-characterized xanthines. Experimental validation is necessary to confirm these interactions and to understand the precise pharmacological profile of Theophylline, 8-(dimethylamino)-.
In Silico Prediction of ADME Parameters
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical efficacy and safety. In the early stages of drug discovery, in silico computational models are widely used to predict these parameters, allowing for the prioritization of compounds with favorable pharmacokinetic profiles. researchgate.net For Theophylline, 8-(dimethylamino)-, we can predict its likely ADME characteristics based on its physicochemical properties and data from related theophylline and xanthine analogs. nih.govbiorxiv.org
The prediction of ADME properties often starts with an analysis of fundamental molecular descriptors that are known to influence a compound's behavior in the body. These are often guided by frameworks such as Lipinski's Rule of Five, which suggests that good oral bioavailability is more likely for compounds with a molecular weight ≤ 500, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.
A summary of the predicted ADME properties for Theophylline, 8-(dimethylamino)- is presented in the table below. These values are estimations based on computational models and the known properties of similar compounds.
| ADME Parameter | Predicted Characteristic | Rationale/Comparison |
| Absorption | ||
| Oral Bioavailability | High | Theophylline is well-absorbed orally. drugbank.com The addition of a dimethylamino group is unlikely to drastically reduce absorption. |
| Intestinal Absorption | High | Likely to be well-permeable across the intestinal wall based on its predicted size and lipophilicity. |
| Distribution | ||
| Volume of Distribution (Vd) | Moderate | Theophylline has a Vd of 0.3-0.7 L/kg. drugbank.com The 8-(dimethylamino) derivative is expected to have a similar distribution profile. |
| Blood-Brain Barrier (BBB) Penetration | Possible | Theophylline crosses the BBB. The lipophilicity of the 8-substituted derivative may influence the extent of penetration. |
| Plasma Protein Binding | Moderate | Theophylline is approximately 40% bound to plasma proteins, primarily albumin. drugbank.com A similar binding percentage is anticipated. |
| Metabolism | ||
| Primary Site | Liver | Theophylline is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2. drugbank.com |
| Metabolic Pathways | N-demethylation, C8-oxidation | The primary metabolic routes for theophylline are N-demethylation and 8-oxidation. The 8-(dimethylamino) group may undergo N-dealkylation. |
| Excretion | ||
| Primary Route | Renal | Metabolites of theophylline and a small amount of the unchanged drug are excreted by the kidneys. drugbank.com |
| Half-life (t1/2) | Moderate | The half-life will be dependent on the rate of hepatic metabolism. |
In silico tools can provide more granular predictions for these parameters. For instance, various models can calculate predicted values for solubility, permeability, and potential for inhibition or induction of cytochrome P450 enzymes. researchgate.net Studies on other nucleoside analogs have demonstrated the utility of these computational approaches in predicting pharmacokinetic profiles and guiding further experimental work. nih.govresearchgate.netnih.gov
It is crucial to emphasize that these in silico predictions serve as a guide for further research. Experimental studies are required to definitively determine the ADME properties of Theophylline, 8-(dimethylamino)-.
Q & A
Q. How do researchers validate the absence of toxic intermediates in synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
